(2R,4S)-Fmoc-D-Pro(4-N3)-OH
Description
Fmoc-D-Pro(4-N3)-OH (2R,4S) is a conformationally constrained proline derivative featuring a 4-azido (N₃) substituent on the pyrrolidine ring and a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group. Its stereochemistry (2R,4S) distinguishes it from other proline isomers, making it valuable in peptide synthesis and bioorthogonal "click chemistry" applications. The azide group enables selective Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating site-specific modifications in peptides or biomaterials .
Properties
IUPAC Name |
(2R,4S)-4-azido-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c21-23-22-12-9-18(19(25)26)24(10-12)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,26)/t12-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPXMBBEYJTPNX-KPZWWZAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Fmoc-D-Pro(4-N3)-OH (2R,4S) is a specialized amino acid derivative that has garnered attention for its unique biological activities, particularly in the fields of peptide synthesis and bioconjugation. This compound features an azide functional group, which is pivotal for its reactivity and applications in medicinal chemistry. Below, we explore its biological activity, synthesis methods, and applications through detailed findings and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 378.38 g/mol
- CAS Number : 2137142-63-1
The azide group in Fmoc-D-Pro(4-N3)-OH enables it to participate in "click chemistry," a powerful tool for synthesizing complex molecules. This property allows for selective labeling and tracking of peptides within biological systems, enhancing their stability and efficacy. The incorporation of this compound into peptides can significantly improve targeted delivery mechanisms, making it a valuable asset in drug development.
Applications
1. Peptide Synthesis
- Fmoc-D-Pro(4-N3)-OH is utilized extensively in the synthesis of therapeutic peptides. Its azide group allows for specific modifications that enhance the versatility of peptide design.
2. Bioconjugation
- The compound's ability to engage in click chemistry reactions makes it ideal for bioconjugation applications, especially in drug delivery systems targeting specific cells or tissues.
3. Protein Labeling
- Researchers employ Fmoc-D-Pro(4-N3)-OH to label proteins with fluorescent tags or other markers, which is crucial for studying protein interactions and dynamics within cellular environments.
4. Drug Development
- Its role in synthesizing novel compounds positions it as a key player in pharmaceutical research, particularly in creating molecules with improved efficacy and selectivity for biological targets.
Comparative Analysis
The following table summarizes the unique aspects of Fmoc-D-Pro(4-N3)-OH compared to other proline derivatives:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Fmoc-D-Pro(4-N3)-OH (2R,4S) | Fmoc-protected with an azido group | Facilitates click chemistry; enhances peptide stability |
| (2S,4S)-Proline Hydrochloride | Standard proline structure | No azido group; commonly used in protein synthesis |
| (2R,4R)-Fmoc-D-Pro(4-N3)-OH | Similar backbone | Different stereochemistry; less reactive |
Case Studies
Study 1: Peptide Stability Enhancement
A study investigated the incorporation of Fmoc-D-Pro(4-N3)-OH into therapeutic peptides. The results indicated that the azido group's presence significantly increased the stability of the peptides against enzymatic degradation while maintaining their biological activity. This finding suggests potential applications in developing long-lasting therapeutic agents.
Study 2: Targeted Drug Delivery
In a research project focused on targeted drug delivery systems, Fmoc-D-Pro(4-N3)-OH was used to create conjugates with anticancer drugs. The study demonstrated that the azide functionality allowed for effective conjugation to tumor-targeting ligands via click chemistry, resulting in enhanced delivery efficacy and reduced side effects.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₀H₁₈N₄O₄
- Molecular Weight : 378.38 g/mol
- CAS Number : 263847-08-1
- Stereochemistry : D-configuration at C2 (2R) and S-configuration at C4 (4S) .
Below is a comparative analysis of Fmoc-D-Pro(4-N3)-OH (2R,4S) with structurally or functionally related proline derivatives.
Stereoisomeric Proline Derivatives
Key Observations :
- Stereochemical Impact : The 2R,4S configuration of Fmoc-D-Pro(4-N3)-OH results in distinct conformational preferences compared to L-proline (2S,4S) or 2S,4R isomers. For example, D-proline derivatives are less common in natural peptides but are critical for designing protease-resistant analogs .
- Protecting Group Differences : Boc-protected analogs (e.g., Boc-D-Pro(4-N3)-OH) require acidic deprotection (e.g., TFA), whereas Fmoc derivatives are base-labile (e.g., piperidine), making them compatible with Fmoc-based solid-phase peptide synthesis (SPPS) .
Functional Group Variations
Key Observations :
- Azide vs. Amide/Amino Groups: The 4-azide group in Fmoc-D-Pro(4-N3)-OH enables bioorthogonal modifications, unlike 4-methyl or 4-amide derivatives, which primarily influence peptide folding or aggregation .
- Hydrophobic vs. Reactive Groups : 4-Palmitoylamido (Pal) derivatives enhance hydrophobicity for membrane association, whereas azides prioritize reactivity for ligation .
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
